Lipophilicity (LogP) Advantage of 2-Fluoro- vs 2-Chloro-5-isothiocyanatopyridine for Favorable Drug-Like Physicochemical Profiles
The computed XLogP3 of 2-fluoro-5-isothiocyanatopyridine is 2.7 [1], while the measured/calculated LogP of 2-chloro-5-isothiocyanatopyridine is 3.119 [2]. This ΔLogP of approximately −0.42 units represents a roughly 2.6-fold lower theoretical octanol–water partition coefficient for the fluoro analog, consistent with the well-established tendency of aryl fluorination to reduce lipophilicity relative to aryl chlorination [3].
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | 2-Chloro-5-isothiocyanatopyridine: LogP = 3.119 (Chembase) |
| Quantified Difference | ΔLogP ≈ −0.42 (fluoro analog more hydrophilic) |
| Conditions | Computational prediction (XLogP3 algorithm) for target; database-reported value for comparator |
Why This Matters
Lower LogP correlates with improved aqueous solubility, reduced plasma protein binding, and potentially lower metabolic clearance—critical parameters in lead optimization where even 0.5 LogP unit differences can significantly alter in vivo pharmacokinetics.
- [1] PubChem CID 58237968, 2-Fluoro-5-isothiocyanatopyridine, Computed Properties: XLogP3-AA = 2.7. View Source
- [2] Chembase ID 268663, 2-Chloro-5-isothiocyanatopyridine, Physicochemical Properties: LogP = 3.119. View Source
- [3] Böhm, H.-J. et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. (Review establishing general LogP-lowering effect of F vs Cl substitution.) View Source
